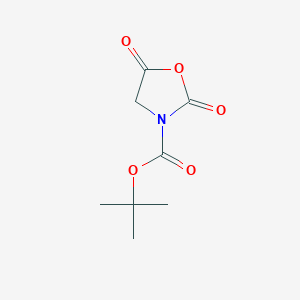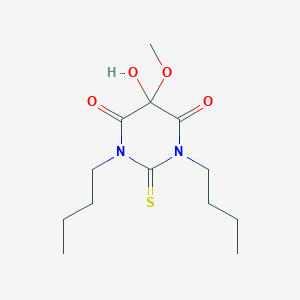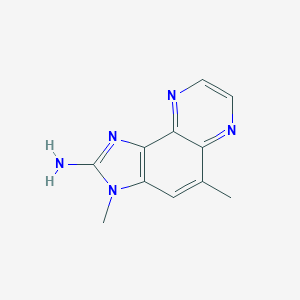
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation. It is also believed to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- exhibits potent anticancer activity against a wide range of cancer cell lines. It has also been found to exhibit antiviral activity against certain viruses. In addition, the compound has been shown to have low toxicity levels, making it a promising candidate for further clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- in lab experiments is its potent anticancer and antiviral activity. However, the compound is relatively difficult to synthesize, which can make it challenging to obtain in large quantities for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research related to 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects, which could lead to the development of more effective and safer treatments for cancer and viral infections.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- involves a multistep process that includes the reaction of 2,3-dimethylquinoxaline with 1,2-diaminoethane in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form 3,5-dimethyl-2-(1,2-diaminoethyl)imidazo[4,5-f]quinoxaline. This compound is then treated with hydrochloric acid to form 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. It has also been studied for its potential use as an antiviral agent, with promising results.
Eigenschaften
CAS-Nummer |
146177-57-3 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- |
Molekularformel |
C11H11N5 |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
3,5-dimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-7-9(15-11(12)16(7)2)10-8(6)13-3-4-14-10/h3-5H,1-2H3,(H2,12,15) |
InChI-Schlüssel |
HHMQEBOPMLWAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=CN=C13)N=C(N2C)N |
Kanonische SMILES |
CC1=CC2=C(C3=NC=CN=C13)N=C(N2C)N |
Andere CAS-Nummern |
146177-57-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



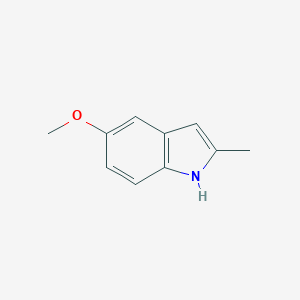
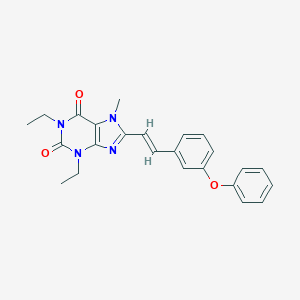
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
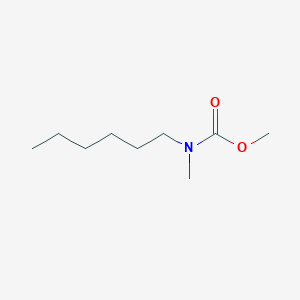
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
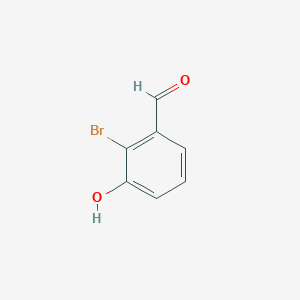

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
